molecular formula C17H13NO4 B2585614 1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid CAS No. 216681-74-2

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid

Cat. No.: B2585614
CAS No.: 216681-74-2
M. Wt: 295.294
InChI Key: ZLRNOMMOXNXUPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride as starting materials . The reaction is typically carried out under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH), yielding the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Biological Activity

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid (CAS Number: 216681-74-2) is a compound belonging to the isoindoline class, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The molecular formula of this compound is C₁₇H₁₃NO₄. Its structure features a dioxo group and an isoindoline core, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cell division.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . It has been reported to reduce pro-inflammatory cytokine levels in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to the control group.

Targeting Signaling Pathways

The biological effects of this compound are mediated through various signaling pathways:

  • NF-kB Pathway : Inhibition of NF-kB signaling contributes to its anti-inflammatory effects.
  • MAPK Pathway : Modulation of MAPK pathways affects cell proliferation and apoptosis.

Pharmacokinetics and Safety Profile

Preliminary studies suggest that the compound has favorable pharmacokinetic properties with moderate bioavailability. However, it is classified as an irritant, necessitating caution in handling.

Properties

IUPAC Name

1,3-dioxo-2-(1-phenylethyl)isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17(21)22)9-14(13)16(18)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRNOMMOXNXUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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